Chloroneb

描述

准备方法

Chloroneb can be synthesized through several methods. One common synthetic route involves the chlorination of 2,5-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired dichlorinated product . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity .

化学反应分析

Microbial Degradation

Chloroneb undergoes demethylation via soil microorganisms (e.g., fungi and bacteria), forming 2,5-dichloro-4-methoxyphenol (DCMP) . A subset of microorganisms can remethylate DCMP back to this compound, though this occurs in <20% of cases .

Reaction Pathway :

Oxidative Degradation

In aerobic soils, this compound is susceptible to oxidation, forming chlorinated quinones as intermediates. These intermediates further degrade into non-toxic carboxylic acids .

Hydrolysis

This compound exhibits limited hydrolysis in aqueous environments (pH 7, 25°C), with a half-life >200 days. Acidic conditions accelerate degradation slightly .

Degradation Pathways and Byproducts

Physicochemical Influences on Reactivity

-

Solubility : Low water solubility (20.9 mg/L at 20°C) limits hydrolysis but enhances adsorption to organic matter .

-

Volatility : Vapor pressure of mm Hg at 25°C promotes atmospheric transport, increasing photodegradation potential .

-

Log K<sub>OW</sub> : 2.99 indicates moderate lipophilicity, influencing bioavailability for microbial metabolism .

Analytical Detection of Reaction Products

Modern methods for monitoring this compound and its metabolites include:

科学研究应用

Agricultural Applications

Chloroneb is predominantly used for the treatment of seeds and soil in agricultural settings. The following are its primary applications:

- Seed Treatment : this compound is commonly applied as a pre-plant treatment for cottonseed, with additional uses on sugar beets, soybeans, and beans. This application helps to prevent fungal diseases that can adversely affect crop yields .

- Turf and Ornamental Plants : It is also registered for use on commercial turf and ornamental plants. This compound is particularly effective against diseases such as snow mold and brown patch, making it a popular choice for golf courses and professional athletic fields .

- Application Methods : The fungicide can be administered through various methods including seed treatment, foliar spray, chemigation, ground spray, and soil drenching. This versatility allows for targeted application depending on the specific needs of the crop or plant being treated .

Efficacy Against Fungal Diseases

This compound has demonstrated effectiveness against several fungal pathogens. Research indicates that it can be combined with other fungicides like metalaxyl to enhance disease control in crops . Studies have shown that this compound does not significantly affect respiration or energy metabolism in certain fungal species, suggesting its targeted action against specific pathogens without broad-spectrum toxicity .

Environmental Considerations

While this compound is effective in controlling fungal diseases, its environmental impact is a concern. The compound has been detected in air samples, indicating potential for atmospheric contamination during application . Furthermore, studies have raised concerns about its mobility in soil and potential to leach into groundwater, particularly under sandy soil conditions .

Toxicology and Safety Profile

This compound's safety profile has been assessed by the Environmental Protection Agency (EPA). It is classified as having low toxicity via oral, dermal, and inhalation routes (Category IV), but it is noted as a dermal sensitizer . The chronic risk assessments indicate that while dietary risks are below concern levels, residential exposure could pose risks that warrant caution during application .

Regulatory Status

This compound's registration status is under continuous review by regulatory bodies like the EPA due to incomplete toxicology data. Required studies include multi-generational reproduction studies in rats and oncogenicity studies in mice to ensure comprehensive safety evaluations before re-registration can be finalized .

Data Summary Tables

| Application Area | Crops/Plants | Method of Application |

|---|---|---|

| Seed Treatment | Cottonseed, Sugar Beets | Pre-plant treatment |

| Turf | Golf Courses | Foliar spray |

| Ornamentals | Various Ornamental Plants | Soil drench |

作用机制

The mechanism of action of chloroneb involves the inhibition of lipid peroxidation in fungal cells. It is absorbed by the roots of plants and accumulates in the roots, lower stem, and cotyledons . This compound interferes with the synthesis of DNA, RNA, and proteins in fungal cells, leading to the inhibition of fungal growth and reproduction . It may also involve the inhibition of mitochondrial cytochrome C oxidase, affecting the energy production in fungal cells .

相似化合物的比较

Chloroneb is similar to other organochlorine fungicides such as chlorothalonil and dichloran. it is unique in its specific mode of action and its systemic properties, which allow it to be absorbed and translocated within the plant . Similar compounds include:

Chlorothalonil: A broad-spectrum fungicide used to control fungal diseases in various crops.

This compound’s uniqueness lies in its specific inhibition of lipid peroxidation and its systemic absorption, making it effective against a wide range of fungal pathogens .

生物活性

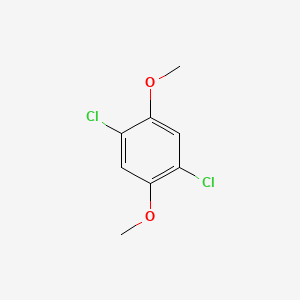

Chloroneb, a chlorinated aromatic compound, is primarily used as a fungicide in agricultural settings. Its chemical structure is represented as and it is known for its low toxicity profile. This article explores the biological activity of this compound, focusing on its toxicological effects, environmental impact, and relevant case studies.

This compound is utilized in various agricultural applications, including as a seed treatment, foliar spray, and soil drench. It is particularly effective against fungal pathogens in crops such as vegetables and ornamentals. The compound is classified under the Toxicity Category IV for oral, dermal, and inhalation exposure, indicating low toxicity levels. However, it is noted as a dermal sensitizer , which requires caution during handling .

Acute Toxicity

The acute toxicity studies indicate that this compound has low toxicity via oral, dermal, and inhalation routes. The following table summarizes the acute toxicity profile:

| Route of Exposure | Toxicity Category |

|---|---|

| Oral | IV |

| Dermal | IV |

| Inhalation | IV |

| Eye Irritation | III |

This compound has been shown to cause minimal adverse effects at high doses; however, it does exhibit potential risks for skin sensitization .

Chronic Toxicity

The chronic toxicity data for this compound are incomplete. Key studies required include:

- Two-generation reproduction studies in rats.

- Oncogenicity studies in mice.

- Combined chronic toxicity/oncogenicity studies in rats.

The existing data suggest that while there are no significant acute dietary risks from food and water exposure, potential risks exist from post-application exposure in residential settings .

Mutagenicity Studies

This compound has been evaluated for mutagenic potential through various studies:

- It tested positive for chromosome damage in one mammalian cell line but negative in another.

- No unscheduled DNA synthesis was observed in rat hepatocyte cultures.

These findings imply that this compound does not directly react with DNA, suggesting a threshold response if it were to be classified as a carcinogen .

Pesticide Exposure Among Children

A study documented pesticide exposure among rural and urban Latinx children. While this compound was not the primary focus, it highlighted the broader context of pesticide exposure risks in vulnerable populations. The study utilized wristband assessments to measure pesticide levels over different seasons and found significant differences based on locality .

Effects on Fungal Pathogens

Research conducted on Ustilago maydis demonstrated that this compound effectively inhibited sporidial multiplication without significantly affecting the growth rate of sporidial suspensions. This indicates its potential role as an effective fungicide while posing minimal risk to non-target organisms at recommended application rates .

Environmental Impact

This compound's stability at high temperatures (boiling point 268°C) and its resistance to degradation in various solvents suggest that it may persist in the environment. However, the risk assessment indicates that dietary exposure through food and drinking water remains below levels of concern for chronic non-cancer risks .

属性

IUPAC Name |

1,4-dichloro-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIADAMVCJPXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024793 | |

| Record name | Chloroneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992), Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline] | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroneb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

514 °F at 760 mmHg (NTP, 1992), 268 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

322 °F (NTP, 1992) | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane, In water, 8.0 mg/L @ 25 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.66 (NTP, 1992) - Denser than water; will sink, 1.66 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992), 0.01 [mmHg], 3X10-3 mm Hg @ 25 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroneb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fungitoxicity is due to specific inhibition of DNA polymerization. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

2675-77-6 | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichloro-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroneb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORONEB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroneb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORONEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U6950BY9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

271 to 275 °F (NTP, 1992), 133-135 °C | |

| Record name | CHLORONEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORONEB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloroneb and what is its primary use?

A1: this compound (1,4-dichloro-2,5-dimethoxybenzene) is an aromatic hydrocarbon fungicide primarily used to control various plant diseases. [, , , , ] It has been a valuable compound for controlling storage diseases and remains important for agricultural applications, particularly in tropical regions. []

Q2: Are there any structural analogs of this compound that show similar activity?

A3: Yes, research has shown that certain structural analogs of this compound exhibit similar antifungal activity. For instance, in studies on potato common scab control, unsubstituted, phenyl-, chloro-, 2,5-, and 2,6-dichloro-1,4-benzoquinones and their corresponding hydroquinones showed comparable efficacy to this compound. Interestingly, Chloranil, a related compound, was significantly less effective. []

Q3: Is this compound readily absorbed by plants, and does this contribute to its effectiveness?

A4: Yes, studies using radiolabeled Carbon-14-Chloroneb demonstrated its systemic activity in turfgrass species like Poa annua, Poa pratensis, and Agrostis palustris. [] This systemic movement within the plant helps explain the extended control of diseases like Typhula blight (Typhula incarnata) observed with this compound applications. []

Q4: Are there any reported cases of fungal resistance to this compound?

A5: Yes, fungal resistance to this compound has been reported. Studies on Ustilago violacea identified multiple loci associated with this compound resistance, indicating a potential for the development of resistance in fungal populations. [] Similarly, research in Neurospora crassa produced this compound-resistant mutants, highlighting the possibility of resistance emergence. []

Q5: How does this compound interact with other fungicides when used in combination?

A7: this compound's interaction with other fungicides can vary. For instance, in controlling damping-off in cotton seedlings caused by Pythium spp., Rhizopus oryzae, and Rhizoctonia solani, a combination of this compound and Trichoderma spp. proved more effective than either treatment alone. [] Conversely, in controlling Rhizoctonia solani in cowpea seedlings, certain micronutrients applied to the soil negatively impacted the efficacy of several fungicides, including this compound. []

Q6: What analytical methods are used to detect and quantify this compound?

A9: Gas chromatography (GC) coupled with a flame ionization detector (FID) has been used to determine this compound concentrations. [] High-performance liquid chromatography (HPLC) with UV detection at 254 nm is another technique employed for this compound quantification, offering advantages in simplicity, speed, and accuracy. []

Q7: Are there alternative fungicides to this compound?

A11: Yes, several alternative fungicides are available, each with its own spectrum of activity, efficacy, and environmental profile. Some commonly used alternatives include benomyl, thiabendazole, captan, and metalaxyl. [, , , , ] The choice of an appropriate fungicide should be based on factors like target pathogen, crop, application method, and environmental considerations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。